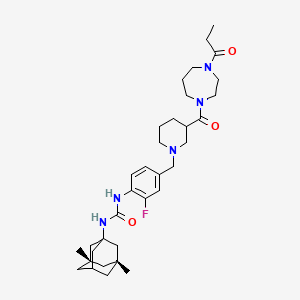

1-((1r,3R,5S,7r)-3,5-Dimethyladamantan-1-yl)-3-(2-fluoro-4-((3-(4-propionyl-1,4-diazepane-1-carbonyl)piperidin-1-yl)methyl)phenyl)urea

Description

Compound G1, identified by the PubMed ID 36689364, is a synthetic organic compound known for its potent inhibition of the enzyme epoxide hydrolase 2 (also known as soluble epoxide hydrolase). This enzyme plays a crucial role in the metabolism of epoxides to diols, which are less active biologically. Compound G1 has been developed for its anti-inflammatory properties and is being explored as a potential therapeutic agent for inflammation-driven diseases such as arthritis, acute pancreatitis, and sepsis .

Properties

Molecular Formula |

C34H50FN5O3 |

|---|---|

Molecular Weight |

595.8 g/mol |

IUPAC Name |

1-[(3S,5R)-3,5-dimethyl-1-adamantyl]-3-[2-fluoro-4-[[3-(4-propanoyl-1,4-diazepane-1-carbonyl)piperidin-1-yl]methyl]phenyl]urea |

InChI |

InChI=1S/C34H50FN5O3/c1-4-29(41)39-11-6-12-40(14-13-39)30(42)26-7-5-10-38(20-26)19-24-8-9-28(27(35)15-24)36-31(43)37-34-18-25-16-32(2,22-34)21-33(3,17-25)23-34/h8-9,15,25-26H,4-7,10-14,16-23H2,1-3H3,(H2,36,37,43)/t25?,26?,32-,33+,34? |

InChI Key |

DMRRTPHESRMGJC-XZSPZLOLSA-N |

Isomeric SMILES |

CCC(=O)N1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)NC(=O)NC45CC6C[C@@](C4)(C[C@](C6)(C5)C)C)F |

Canonical SMILES |

CCC(=O)N1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)NC(=O)NC45CC6CC(C4)(CC(C6)(C5)C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound G1 involves multiple steps, starting from the lead compound. The introduction of a hydrophilic group, homopiperazine, and a hydrophobic fragment, propionyl, onto the structure of the lead compound is crucial. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of compound G1 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification steps such as crystallization, distillation, or chromatography would be essential to obtain the final product in a form suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Compound G1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert it to more reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound G1 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of epoxide hydrolase 2 and its effects on various biochemical pathways.

Biology: Researchers use it to investigate the role of epoxide hydrolase 2 in cellular processes and its potential as a target for therapeutic intervention.

Medicine: Its anti-inflammatory properties make it a candidate for developing treatments for diseases like arthritis, acute pancreatitis, and sepsis.

Industry: Beyond pharmaceuticals, compound G1 could be used in the development of anti-inflammatory agents for various industrial applications

Mechanism of Action

Compound G1 exerts its effects by inhibiting the enzyme epoxide hydrolase 2. This enzyme is responsible for converting epoxides to diols, which are less biologically active. By inhibiting this enzyme, compound G1 increases the levels of epoxides, which have anti-inflammatory properties. The molecular targets and pathways involved include the modulation of inflammatory signaling pathways, leading to reduced inflammation and tissue damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.